Dimethylphenylpiperazinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylphenylpiperazinium is a chemical compound known for its role as a nicotinic acetylcholine receptor agonist. It is particularly selective for the ganglionic subtype of these receptors . This compound has been studied for its pharmacological properties, including its ability to stimulate ganglia and induce hypertensive effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethylphenylpiperazinium can be synthesized through the alkylation of phenylpiperazine with methyl iodide. The reaction typically involves the use of a solvent such as acetonitrile and is carried out under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure the compound’s purity and quality for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Dimethylphenylpiperazinium undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: The major products include various oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted piperazine derivatives with different alkyl or aryl groups.
Scientific Research Applications
Dimethylphenylpiperazinium has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of nicotinic acetylcholine receptors.
Mechanism of Action
Dimethylphenylpiperazinium exerts its effects by binding to and activating nicotinic acetylcholine receptors, specifically the ganglionic subtype . This activation leads to the depolarization of the ganglionic cell membrane, resulting in various physiological responses such as increased blood pressure and modulation of neurotransmitter release . The compound’s interaction with these receptors also triggers intracellular signaling pathways involving phosphatidylinositol 3-kinase and phospholipase C, which play a role in its anti-inflammatory effects .
Comparison with Similar Compounds
Phenylpiperazine: Shares the piperazine ring structure but lacks the dimethyl groups.
Diphenylmethylpiperazinium: Another nicotinic acetylcholine receptor agonist with a different substitution pattern on the piperazine ring.
Uniqueness: Dimethylphenylpiperazinium is unique due to its specific selectivity for the ganglionic subtype of nicotinic acetylcholine receptors, which distinguishes it from other similar compounds. This selectivity makes it particularly useful in studying ganglionic receptor functions and developing targeted pharmacological agents .
Properties
CAS No. |
114-28-3 |
---|---|
Molecular Formula |
C12H19N2+ |
Molecular Weight |
191.29 g/mol |
IUPAC Name |
1,1-dimethyl-4-phenylpiperazin-1-ium |
InChI |
InChI=1S/C12H19N2/c1-14(2)10-8-13(9-11-14)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3/q+1 |
InChI Key |
MKGIQRNAGSSHRV-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCN(CC1)C2=CC=CC=C2)C |
Canonical SMILES |
C[N+]1(CCN(CC1)C2=CC=CC=C2)C |
Key on ui other cas no. |
114-28-3 |
Synonyms |
1,1 Dimethyl 4 phenylpiperazine Iodide 1,1-Dimethyl-4-phenylpiperazine Iodide Dimethylphenylpiperazinium Dimethylphenylpiperazinium Iodide DMPP Iodide, 1,1-Dimethyl-4-phenylpiperazine Iodide, Dimethylphenylpiperazinium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.